N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine core substituted with dimethylamino and methyl groups, linked to a phenyl ring with methoxy and methyl substituents, and a sulfonamide group
Preparation Methods
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through nucleophilic substitution reactions, where dimethylamino and methyl groups are introduced to the pyrimidine ring.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring bearing methoxy and methyl substituents through an amination reaction.
Introduction of the Sulfonamide Group: Finally, the sulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides under basic conditions.
Chemical Reactions Analysis
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
N-{4-[(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE: This compound has a similar pyrimidine core but differs in the substituents on the phenyl ring and the presence of an acetamide group.
Dimethylaminopropylamine: Although structurally simpler, this compound shares the dimethylamino functional group and is used in various chemical syntheses.
2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: This compound features a triazine core with similar dimethylamino and amino substituents, used in different chemical and biological applications.
Properties
Molecular Formula |
C21H25N5O3S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O3S/c1-14-6-11-18(29-5)19(12-14)30(27,28)25-17-9-7-16(8-10-17)24-20-13-21(26(3)4)23-15(2)22-20/h6-13,25H,1-5H3,(H,22,23,24) |
InChI Key |
KZZLEWKKHBAGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Origin of Product |
United States |
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